molecular formula C12H23FO2 B12986450 Methyl 11-fluoroundecanoate

Methyl 11-fluoroundecanoate

Cat. No.: B12986450
M. Wt: 218.31 g/mol
InChI Key: IPTYCJDZMKDQSU-UHFFFAOYSA-N
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Description

Methyl 11-fluoroundecanoate: is an organic compound that belongs to the class of fluorinated esters It is characterized by the presence of a fluorine atom attached to the eleventh carbon of an undecanoate chain, with a methyl ester functional group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 11-fluoroundecanoate can be synthesized through several methods. One common approach involves the fluorination of undecanoic acid derivatives. The process typically includes the following steps:

    Starting Material: The synthesis begins with undecanoic acid or its derivatives.

    Fluorination: The undecanoic acid derivative is subjected to fluorination using reagents such as diethylaminosulfur trifluoride or other fluorinating agents under controlled conditions.

    Esterification: The resulting 11-fluoroundecanoic acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 11-fluoroundecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: 11-fluoroundecanoic acid or other oxidized derivatives.

    Reduction: 11-fluoroundecanol or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 11-fluoroundecanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 11-fluoroundecanoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis to release the active fluorinated acid, which can then interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

    Ethyl 11-fluoroundecanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    11-fluoro-1,2-dihydroxyundecane: Contains additional hydroxyl groups, leading to different chemical properties and reactivity.

    10-undecenoic acid-derived Schiff bases: These compounds have different functional groups but share the undecanoate backbone.

Uniqueness: Methyl 11-fluoroundecanoate is unique due to its specific combination of a fluorine atom and a methyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H23FO2

Molecular Weight

218.31 g/mol

IUPAC Name

methyl 11-fluoroundecanoate

InChI

InChI=1S/C12H23FO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3

InChI Key

IPTYCJDZMKDQSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCF

Origin of Product

United States

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